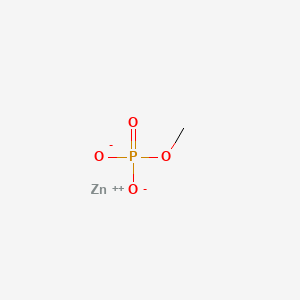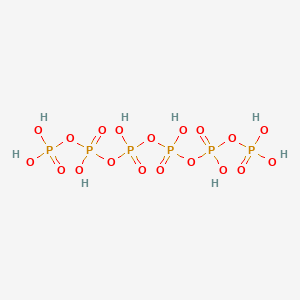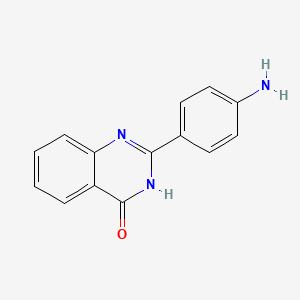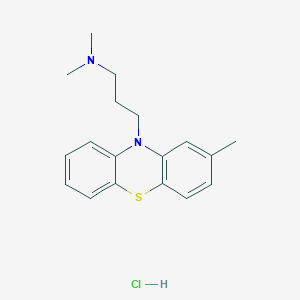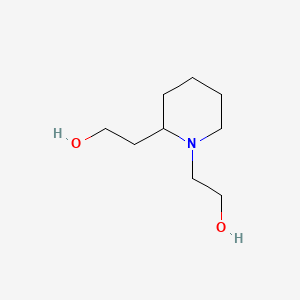
Piperidine-1,2-diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine-1,2-diethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two ethanol groups attached to the piperidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1,2-diethanol typically involves the reaction of piperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Piperidine+2Ethylene Oxide→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic catalysts, which facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring. The reaction is typically conducted at elevated temperatures and pressures to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine-1,2-diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine-1,2-diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Medicine: this compound derivatives have shown potential in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of piperidine-1,2-diethanol involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including:
NF-κB Pathway: Inhibition of the NF-κB pathway, which plays a role in inflammation and cancer progression.
PI3K/Akt Pathway: Modulation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Caspase-Dependent Pathway: Induction of apoptosis through the activation of caspases, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Piperidine-1,2-diethanol can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the ethanol groups.
Piperidine-1,2-diol: A similar compound with hydroxyl groups instead of ethanol groups.
Piperidine-1,2-diamine: A derivative with amine groups instead of ethanol groups.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of ethanol groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
84681-78-7 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-[1-(2-hydroxyethyl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C9H19NO2/c11-7-4-9-3-1-2-5-10(9)6-8-12/h9,11-12H,1-8H2 |
InChI-Schlüssel |
KEIMDCSRTSXXBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



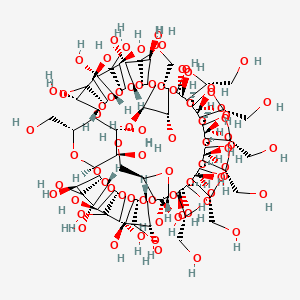
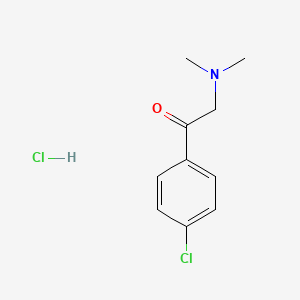

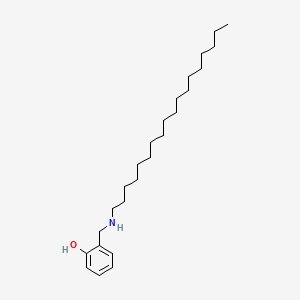
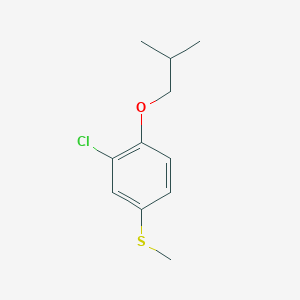
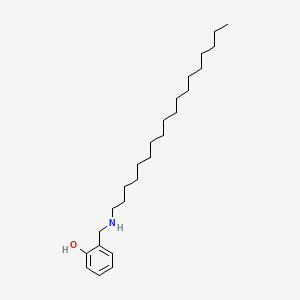
![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
